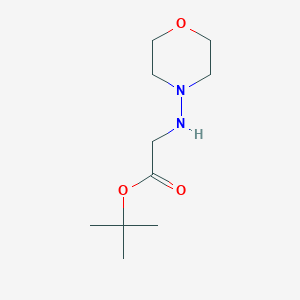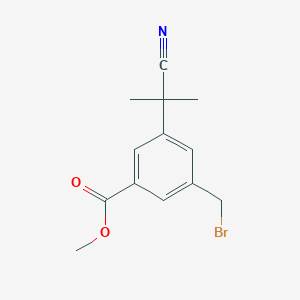
Methyl 3-(bromomethyl)-5-(2-cyanopropan-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(bromomethyl)-5-(2-cyanopropan-2-yl)benzoate is an organic compound with the molecular formula C13H14BrNO2. It is a derivative of benzoic acid and is characterized by the presence of a bromomethyl group and a cyano group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-5-(2-cyanopropan-2-yl)benzoate typically involves the bromination of methyl 3-methylbenzoate followed by the introduction of the cyano group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
化学反应分析
Types of Reactions
Methyl 3-(bromomethyl)-5-(2-cyanopropan-2-yl)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids.
科学研究应用
Methyl 3-(bromomethyl)-5-(2-cyanopropan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(bromomethyl)-5-(2-cyanopropan-2-yl)benzoate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 3-bromomethylbenzoate: Lacks the cyano group, making it less versatile in certain reactions.
Methyl 3-cyanomethylbenzoate: Lacks the bromomethyl group, limiting its use in substitution reactions.
Methyl 3-methyl-5-(1-cyano-1-methylethyl)benzoate: Lacks the bromine atom, affecting its reactivity.
Uniqueness
Methyl 3-(bromomethyl)-5-(2-cyanopropan-2-yl)benzoate is unique due to the presence of both bromomethyl and cyano groups, which provide a combination of reactivity and functionality not found in similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
属性
分子式 |
C13H14BrNO2 |
|---|---|
分子量 |
296.16 g/mol |
IUPAC 名称 |
methyl 3-(bromomethyl)-5-(2-cyanopropan-2-yl)benzoate |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,8-15)11-5-9(7-14)4-10(6-11)12(16)17-3/h4-6H,7H2,1-3H3 |
InChI 键 |
YUXTWCPFQGPGQM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)C(=O)OC)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


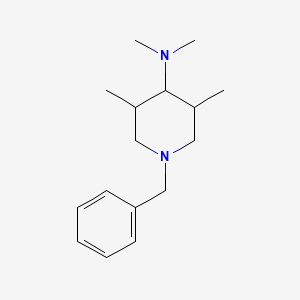
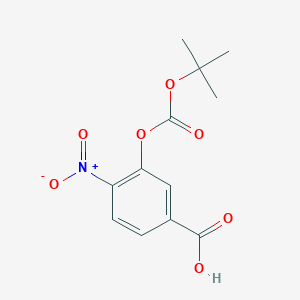
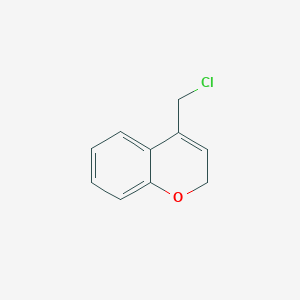
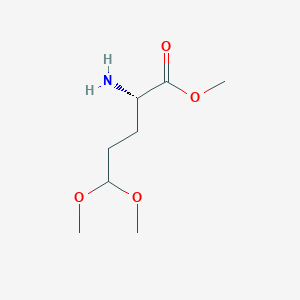
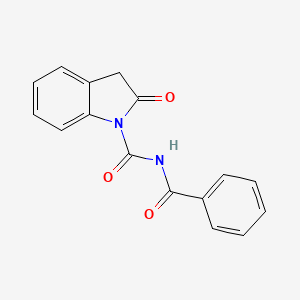
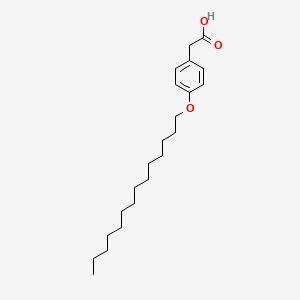
![3-[(Trimethylsilyl)ethynyl]benzenesulfonamide](/img/structure/B8458860.png)
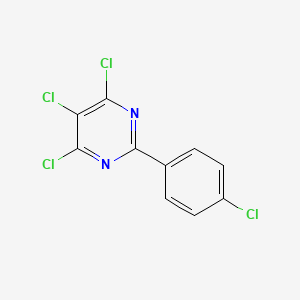
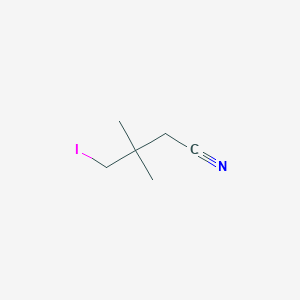
![Methyl (6-mercapto-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B8458875.png)
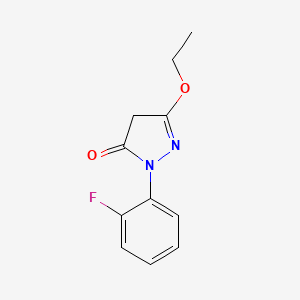
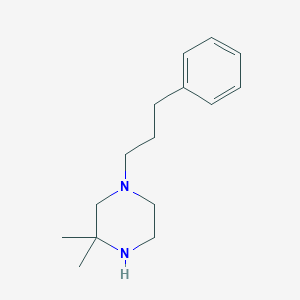
![1,8-Naphthyridine-1(2H)-carboxamide, N-[5-cyano-4-[(2-methoxyethyl)amino]-2-pyridinyl]-7-(dimethoxymethyl)-3,4-dihydro-6-[(4-methyl-2-oxo-1-piperazinyl)methyl]-](/img/structure/B8458909.png)
